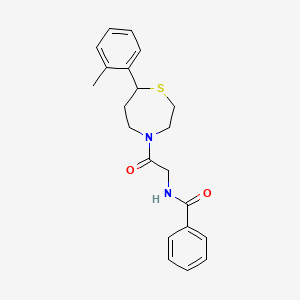

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Thiazepanes can also undergo various reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high melting points and are soluble in many organic solvents . Thiazepanes are generally stable compounds .Scientific Research Applications

Anticonvulsant Agents

- A study by Nikalje et al. (2014) describes the design and synthesis of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives as anticonvulsant agents. These derivatives were tested in various models and showed significant activity, particularly against maximal electroshock seizure (MES) models (Nikalje et al., 2014).

Anticancer Activity

- Ravinaik et al. (2021) synthesized a series of benzamide derivatives starting from 2-(4-methylphenyl)acetic acid and evaluated their anticancer activity against multiple cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Microwave-Assisted Synthesis

- Saeed (2009) reported the microwave-assisted synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing an efficient and cleaner method for synthesis compared to traditional methods (Saeed, 2009).

Green Chemistry Synthesis

- Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using a green chemistry approach. Water was utilized as the reaction medium, conforming to green chemistry principles and yielding nearly quantitative results (Horishny & Matiychuk, 2020).

Antiallergy Agents

- Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. These compounds showed significant potency in the rat PCA model, outperforming disodium cromoglycate (Hargrave et al., 1983).

Protein-Tyrosine Phosphatase Inhibitors

- Navarrete-Vázquez et al. (2012) prepared ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and evaluated their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential for hypoglycemic activity (Navarrete-Vázquez et al., 2012).

Antimicrobial Activity

- Raval et al. (2012) synthesized 2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide derivatives and evaluated their antimicrobial activity. Some compounds demonstrated significant antibacterial and antifungal activities (Raval et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of action

The compound “N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide” belongs to the class of 2-aminothiazole derivatives . These compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .

Biochemical pathways

2-aminothiazole derivatives are known to affect a wide range of pathways in cancer cells .

Result of action

2-aminothiazole derivatives are known to have antitumor effects .

properties

IUPAC Name |

N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-16-7-5-6-10-18(16)19-11-12-23(13-14-26-19)20(24)15-22-21(25)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUDZQQCHBJBBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate](/img/structure/B2378869.png)

![N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B2378874.png)

![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)

![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)

![N-[4-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378886.png)

![2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide](/img/structure/B2378889.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)